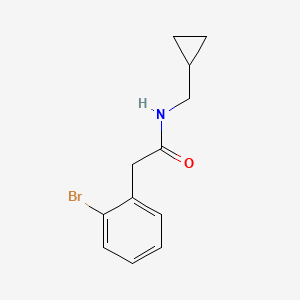

2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide

Übersicht

Beschreibung

2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide, also known as BCPMA, is an important chemical compound that has been studied extensively in recent years. It is a member of the phenylacetamides class of compounds, which are widely used in the synthesis of drugs and other compounds. BCPMA has a wide range of applications in the fields of scientific research, medicinal chemistry, and drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

- A study explored the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which share a similar bromophenyl group with the compound of interest. These derivatives were synthesized through multi-step reactions, including the Leuckart reaction, and showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with certain compounds exhibiting activities comparable to standard drugs. The presence of bromo groups contributed to the activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Optimization

- A research focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The study involved the use of Novozym 435 as a catalyst and explored various acyl donors and reaction parameters to optimize the process, highlighting the importance of such compounds in drug synthesis (Magadum & Yadav, 2018).

- The Suzuki‐Miyaura Cross‐Coupling method was employed for the synthesis of N-(2-bromophenyl)acetamide derivatives, indicating the relevance of such compounds in organic synthesis and potential applications in creating various organic molecules (Cottineau, Kessler, & O’Shea, 2006).

Structural and Molecular Analysis

- The structure of a compound similar to the title compound, C15H14BrNO2, was analyzed, showing significant dihedral angles between its structural units, indicating the potential complexity and the importance of structural analysis in understanding the properties of such compounds (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

Potential Applications in Agricultural Chemistry

- Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, which are structurally similar to the compound , showcased their potential as pesticides. The study emphasized the significance of such compounds in agricultural chemistry and their possible impact on pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in organic synthesis as building blocks , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that similar compounds can participate in base-mediated decarboxylative annulation reactions . This process involves a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Result of Action

Similar compounds have been used in the synthesis of a broad range of benzoxepines , suggesting that they may have significant effects on cellular structures and functions.

Action Environment

It’s known that similar compounds can provide high regioselectivity in good yields under transition-metal-free conditions , suggesting that they may be stable and effective in a variety of environments.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-4-2-1-3-10(11)7-12(15)14-8-9-5-6-9/h1-4,9H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMPUAGCKOXHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenyl)-N-(cyclopropylmethyl)acetamide | |

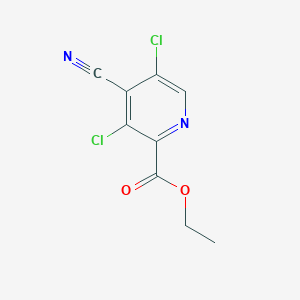

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

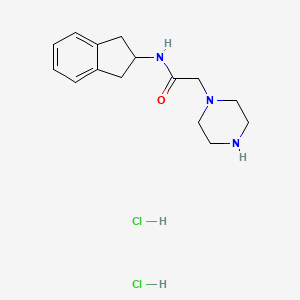

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)

![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)